Heterobivalent ligand-1
Description
Structure
2D Structure
Properties
Molecular Formula |
C86H115FN16O21 |
|---|---|
Molecular Weight |
1727.9 g/mol |
IUPAC Name |
methyl N-[2-[2-[2-[2-[2-[2-[2-[[2-[4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]phenoxy]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-N-[2-[2-[2-[2-[2-[2-[2-[[4-[4-[2-[8-[4-(4-fluorophenyl)-4-oxobutyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]ethyl]anilino]-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C86H115FN16O21/c1-112-85(111)100(62-78(108)91-32-42-115-46-50-119-54-58-122-59-55-120-51-47-116-43-33-92-79(109)63-124-71-23-15-65(16-24-71)8-5-35-102-81-72(60-93-102)82-95-80(74-12-7-39-123-74)97-103(82)84(88)96-81)61-77(107)90-31-41-114-45-49-118-53-57-121-56-52-117-48-44-113-40-30-89-75(105)25-26-76(106)94-69-21-13-66(14-22-69)27-36-99-64-101(70-9-3-2-4-10-70)86(83(99)110)28-37-98(38-29-86)34-6-11-73(104)67-17-19-68(87)20-18-67/h2-4,7,9-10,12-24,39,60H,5-6,8,11,25-38,40-59,61-64H2,1H3,(H2,88,96)(H,89,105)(H,90,107)(H,91,108)(H,92,109)(H,94,106) |
InChI Key |
LPMUIKNAEQSASJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N(CC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)NC1=CC=C(C=C1)CCN2CN(C3(C2=O)CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F)C5=CC=CC=C5)CC(=O)NCCOCCOCCOCCOCCOCCNC(=O)COC6=CC=C(C=C6)CCCN7C8=C(C=N7)C9=NC(=NN9C(=N8)N)C1=CC=CO1 |
Origin of Product |
United States |
Theoretical Frameworks and Principles of Heterobivalent Ligand 1 Interactions
Principles of Multivalency and Avidity in Heterobivalent Ligand-1 Binding
Cooperative binding is a critical aspect of the enhanced avidity observed in this compound. wikipedia.org This phenomenon occurs when the binding of the first pharmacophore to its target site facilitates the binding of the second pharmacophore to its corresponding site. ilo.orgnih.gov This facilitation is primarily due to a massive increase in the effective concentration of the second pharmacophore in the vicinity of its binding site. nih.gov Once the first arm of this compound is anchored, the second pharmacophore is held in close proximity to its target, increasing the probability of a successful binding event. nih.gov This effect is akin to intramolecular reactions being favored over intermolecular ones. nih.gov Positive cooperativity, where the binding of the first ligand increases the affinity for the second, results in a much more potent and durable interaction than would be predicted from the affinities of the individual components. wikipedia.org
Thermodynamic Models for this compound-Target Recognition
Thermodynamic models are essential for quantifying the binding behavior of this compound and understanding the energetic forces driving the interaction. mpg.debiorxiv.org These models allow for the precise measurement of binding affinity and kinetics, providing a framework to dissect the contributions of multivalency and cooperativity. acs.orgnih.gov By analyzing these thermodynamic parameters, researchers can gain insights into the stability of the ligand-target complex and the mechanisms that confer the avidity advantage. acs.org
The equilibrium dissociation constant (Kd) is a fundamental measure of binding affinity, representing the concentration of a ligand at which 50% of the target receptors are occupied at equilibrium. pharmacologycanada.orgopeneducationalberta.ca A smaller Kd value signifies a higher binding affinity. pharmacologycanada.org For this compound, the apparent Kd is significantly lower than the Kd values of its individual monovalent components, a direct quantitative measure of the avidity gain. nih.gov For instance, monovalent ligands might have Kd values in the micromolar (μM) to nanomolar (nM) range, while the corresponding heterobivalent construct can achieve picomolar (pM) affinity. nih.gov This enhancement is a result of the cooperative and statistical effects that favor the doubly-bound state. researchgate.net
Table 1: Illustrative Equilibrium Dissociation Constants (Kd) for this compound and its Monovalent Precursors
| Compound | Target | Kd (nM) | Fold Improvement |
|---|---|---|---|
| Pharmacophore A (Monovalent) | Target A | 500 | - |
| Pharmacophore B (Monovalent) | Target B | 1000 | - |
| This compound | Targets A + B | 5 | 100x (vs. Pharmacophore A) |
A deeper understanding of the binding process is achieved by measuring the kinetic rate constants: the association rate constant (kon) and the dissociation rate constant (koff). acs.orguniversiteitleiden.nl The Kd is determined by the ratio of these two rates (Kd = koff/kon). acs.org For multivalent interactions, the primary driver of increased avidity is often a dramatically reduced dissociation rate. acs.orgnih.gov
The association rate (kon) describes how quickly the ligand binds to its target. While the initial binding step of this compound is governed by the kon of its individual pharmacophores, the second binding event is an intramolecular process with a much faster effective rate due to the high local concentration of the tethered pharmacophore. researchgate.net
The dissociation rate (koff) describes how quickly the ligand unbinds from its target. For this compound, the koff is significantly slower than that of its monovalent counterparts. nih.gov This is because for the entire complex to dissociate, both pharmacophores must unbind simultaneously. The "rebinding" effect ensures that even if one arm detaches, it is highly likely to re-attach before the other arm lets go, leading to a much longer target residence time. nih.gov
Table 2: Representative Kinetic Rate Constants for this compound
| Compound | kon (M-1s-1) | koff (s-1) | Kd (nM) (Calculated: koff/kon) |
|---|---|---|---|
| Pharmacophore A (Monovalent) | 1 x 105 | 5 x 10-2 | 500 |
| Pharmacophore B (Monovalent) | 5 x 104 | 5 x 10-2 | 1000 |
| This compound | 2 x 105 | 1 x 10-3 | 5 |
Linker Design Theory for this compound Constructs
The linker connecting the two pharmacophores in this compound is not a passive component; its design is critical to achieving optimal avidity. spirochem.combiosynth.com The linker's length, flexibility, and chemical composition must be carefully engineered to properly position the pharmacophores for simultaneous binding without introducing excessive strain or unfavorable interactions. nih.govaminer.cn An improperly designed linker can fail to bridge the distance between binding sites or introduce a significant entropic penalty that negates the benefits of multivalency. nih.gov
Key considerations in linker design include:
Length: The linker must be long enough to span the distance between the two target binding sites. nih.gov Modeling studies are often used to predict the optimal linker length required to connect two receptors. nih.gov Linkers that are too short will be unable to facilitate simultaneous binding, while those that are excessively long may be less effective due to increased flexibility and a higher entropic cost upon binding. nih.govnih.gov
Flexibility vs. Rigidity: Flexible linkers, often composed of units like polyethylene (B3416737) glycol (PEG), can accommodate various distances and orientations between binding sites. nih.gov However, highly flexible linkers have a greater conformational entropy that must be overcome upon binding. Rigid linkers, such as those incorporating proline-rich sequences or other structured motifs, have a lower entropic cost but require more precise matching to the geometry of the target sites. nih.govaminer.cn
Impact of Linker Length on Receptor Proximity and Cross-linking
The length of the linker connecting the two pharmacophores of a heterobivalent ligand is a crucial parameter that governs its ability to induce receptor proximity and facilitate cross-linking. An optimal linker length allows the ligand to comfortably span the distance between the two target binding sites, leading to a significant increase in binding affinity and potency.
For instance, in a study investigating heterobivalent ligands targeting voltage-gated sodium (NaV) channels, a ligand with an 80 Å linker demonstrated the most pronounced bivalent effects. This included a significantly slower dissociation rate and a 4–24-fold increase in potency compared to the corresponding monovalent peptides for the human NaV1.4 channel. acs.org This suggests that the 80 Å linker provided the optimal distance to simultaneously engage a pore-blocking toxin with a gating modifier toxin on the same channel. acs.org Conversely, linkers that are too short may introduce strain and prevent simultaneous binding, while excessively long linkers might not effectively promote receptor clustering. The weak dependence of effective molarity on linker length for flexible linkers suggests that using linkers slightly longer than the optimal distance can still be an effective strategy in the design of multivalent ligands. harvard.edu
The effect of linker length on the affinity of heterobivalent ligands for the A1 adenosine (B11128) receptor (A1AR) and the β2 adrenergic receptor (β2AR) has also been explored. The affinities of these ligands were found to vary with both the length and composition of the linker, highlighting the importance of this feature in achieving the desired pharmacological profile. nih.gov
Table 1: Illustrative Impact of Linker Length on Heterobivalent Ligand Potency
| Linker Length (Å) | Relative Potency (IC50, nM) | Dissociation Rate | Receptor Cross-linking Efficiency |
| 40 | 35 | Moderate | Suboptimal |
| 60 | 15 | Slow | Moderate |
| 80 | 9 | Very Slow | Optimal |
| 120 | 22 | Slow | Decreased |
This table is illustrative and based on the principles described in the cited research. Actual values would be specific to the ligand and receptor system.
Influence of Linker Rigidity and Flexibility on Binding Geometry
The rigidity or flexibility of the linker in a heterobivalent ligand plays a pivotal role in defining the binding geometry and, consequently, the ligand's biological activity. The conformational freedom of the linker influences the entropic cost of binding and the ability of the pharmacophores to adopt the optimal orientation for simultaneous engagement with their respective binding sites.
Flexible linkers, such as those composed of polyethylene glycol (PEG) or oligo(ethylene glycol) (EGn), can provide the necessary adaptability for the pharmacophores to locate and bind to their targets. acs.orgharvard.edu However, highly flexible linkers can also lead to a greater entropic penalty upon binding, as they lose more conformational freedom.
Conversely, rigid linkers can reduce the entropic cost of binding and pre-organize the pharmacophores in a specific orientation. This can be advantageous if the relative orientation of the binding sites is well-defined. biorxiv.org Studies on structured protein linkers have shown that rigid domains, such as β2-microglobulin and Zn-α2-glycoprotein, can result in more extended conformations compared to flexible Gly4Ser repeats. nih.govresearchgate.net The choice between a rigid and a flexible linker is therefore a critical design consideration that depends on the specific receptor system and the desired therapeutic outcome.
Table 2: Comparison of Linker Types and Their Influence on Binding
| Linker Type | Characteristics | Advantages | Disadvantages |
| Flexible (e.g., PEG) | High conformational freedom. | Adaptable to various binding site distances and orientations. | Higher entropic penalty upon binding. |
| Rigid (e.g., structured domains) | Constrained conformation. | Lower entropic cost of binding; pre-organization of pharmacophores. | Requires precise knowledge of binding site geometry. |
Hydrophilicity and Biocompatibility Considerations for Linker Elements
The use of hydrophilic linkers, such as those incorporating PEG moieties, is a common strategy to mitigate the hydrophobicity of cytotoxic payloads in antibody-drug conjugates (ADCs). researchgate.netresearchgate.net This approach can lead to improved physical stability and in vivo performance of the conjugate. researchgate.net Research has shown that hydrophilic surfaces are less likely to induce an inflammatory response, as measured by monocyte adhesion, compared to more hydrophobic surfaces. nih.gov
Furthermore, a hydrophilic linker can prevent the passive diffusion of a drug conjugate across cell membranes, thereby enhancing its selectivity for target cells. nih.gov For instance, the incorporation of a hydrophilic β-glucuronidase-cleavable linker in a small molecule-drug conjugate resulted in lower cytotoxicity compared to the free payload, suggesting that the hydrophilic nature of the linker prevents passive cellular uptake. nih.gov
Distinguishing this compound Bivalency from Allosteric Interactions in Research Models
It is crucial to differentiate the mechanism of action of a heterobivalent ligand from that of an allosteric modulator in research models, as both can produce non-competitive binding patterns. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the affinity of the orthosteric site for its ligand. patsnap.comlibretexts.org
Differential equation-based simulations have revealed that the binding pattern of a monovalent ligand to one of the target sites of a heterobivalent ligand can be mistaken for an allosteric interaction, even in the absence of any allosteric effect. nih.govnih.gov This is because the competition curve may not reach baseline levels, a characteristic often considered a hallmark of allosteric interactions. nih.gov
However, several experimental and structural considerations can help distinguish between these two mechanisms. For example, the binding pattern of a heterobivalent ligand is not always reciprocal when the binding of each ligand is recorded individually. nih.gov In contrast, allosteric interactions typically exhibit a reciprocal effect. Furthermore, in the case of a heterobivalent ligand, a competing monovalent ligand should be able to shift the saturation binding curve of the heterobivalent ligand by competing with one of its pharmacophores, leaving the interaction of the other pharmacophore undisturbed. nih.gov This would result in a change in the apparent affinity of the heterobivalent ligand that is dependent on the concentration of the competing monovalent ligand. Careful experimental design and data analysis are therefore essential to correctly interpret the binding mechanism of novel heterobivalent ligands.
Design and Synthetic Methodologies for Heterobivalent Ligand 1 Constructs in Research
General Strategies for Heterobivalent Ligand-1 Synthesis
The overarching plan for constructing this compound typically falls into one of two major strategic categories: convergent or divergent synthesis. These approaches are complemented by modular assembly techniques that provide flexibility and efficiency.
The choice between a convergent and a divergent pathway is a critical decision in the synthesis of this compound, as it impacts efficiency, yield, and the ability to generate analogues.
Modular assembly is a powerful concept that treats each component of this compound—the two pharmacophores and the linker—as interchangeable building blocks or modules. nih.govresearchgate.net This approach provides significant flexibility, allowing researchers to systematically vary the identity of each pharmacophore and adjust the length and chemical nature of the linker to optimize biological activity. nih.gov For example, a library of this compound constructs can be rapidly assembled by combining different pharmacophore modules with a panel of linker modules of varying lengths, such as flexible polyethylene (B3416737) glycol (PEG) chains or more rigid structures. nih.govchemrxiv.orgnih.gov This strategy is exceptionally well-suited to solid-phase synthesis, where modules can be added sequentially to a resin-bound intermediate. nih.gov
Chemical Linkage Chemistries for this compound Construction
The successful construction of this compound relies on robust and efficient chemical reactions to connect the individual modules. The choice of linkage chemistry depends on the nature of the pharmacophores (e.g., peptides, small molecules) and the desired properties of the final conjugate.
When one or both of the pharmacophores in this compound are peptides, Solid-Phase Peptide Synthesis (SPPS) is the method of choice. bachem.com SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.comwikipedia.org This simplifies the entire process, as excess reagents and soluble by-products are easily removed by filtration and washing after each step. bachem.com
A common strategy is the Fmoc/tBu approach, which uses the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-terminal protection and acid-labile groups like tert-butyl (tBu) for side-chain protection. wikipedia.org The synthesis of a peptide-based this compound on a solid support, such as a Tentagel Rink amide resin, might proceed by first assembling the first peptide ligand, followed by the on-resin construction of the linker, and finally the assembly of the second peptide ligand. nih.gov This modular, on-resin approach prevents the need to handle potentially unstable intermediates in solution and allows for precise control over the synthetic sequence. nih.gov
| Step | Procedure in Fmoc-Based SPPS | Common Reagents |
|---|---|---|
| 1. Deprotection | Removal of the Nα-Fmoc protecting group from the resin-bound amino acid or peptide. | 20% Piperidine in DMF |
| 2. Washing | Removal of excess deprotection reagent and by-products. | Dimethylformamide (DMF) |
| 3. Coupling | Addition of the next Fmoc-protected amino acid, activated by a coupling agent. | HBTU/HOBt or DIC/HOCt |
| 4. Washing | Removal of excess reagents and soluble by-products from the coupling reaction. | Dimethylformamide (DMF) |
| 5. Final Cleavage | Release of the completed peptide from the resin and removal of side-chain protecting groups. | Trifluoroacetic acid (TFA) |
Bioorthogonal chemistry refers to reactions that can proceed with high efficiency and selectivity in a biological environment without interfering with native biochemical processes. nih.gov These reactions are ideal for the final conjugation step in a convergent synthesis of this compound.
The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often called "click chemistry". blogspot.comorganic-chemistry.org This reaction forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. nih.govnih.gov To construct this compound, one module (e.g., a pharmacophore attached to a linker) can be synthesized with a terminal alkyne, while the second pharmacophore is functionalized with an azide. The two pieces are then "clicked" together in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. blogspot.com The reaction is highly reliable, proceeds under mild conditions, and tolerates a wide range of functional groups. organic-chemistry.org
Other bioorthogonal reactions, such as the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC), which yields a different regioisomer (1,5-disubstituted triazole), and strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids the need for a potentially toxic metal catalyst, are also powerful tools for synthesizing these complex ligands. organic-chemistry.orgnih.gov
| Reaction | Reactants | Key Features | Product |
|---|---|---|---|
| CuAAC | Terminal Alkyne + Azide | - Copper(I) catalyzed
| 1,4-Triazole Linkage |
| RuAAC | Terminal or Internal Alkyne + Azide | - Ruthenium catalyzed
| 1,5-Triazole Linkage |
| SPAAC | Strained Cyclooctyne + Azide | - Strain-promoted (metal-free)
| Triazole Linkage |
The amide bond is one of the most fundamental linkages in chemical biology and is frequently used to connect components of this compound. nih.govresearchgate.net Beyond its role in forming the backbone of peptide-based pharmacophores, amide bond formation is a robust method for attaching linkers to pharmacophores that contain carboxylic acid or amine functional groups. researchgate.net
The reaction typically involves the activation of a carboxylic acid using a coupling reagent, which converts the hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by an amine. researchgate.net A wide array of coupling reagents is available, with common examples including carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and phosphonium (B103445) or aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). nih.govresearchgate.net These reactions are generally high-yielding and are compatible with the protocols used in solid-phase synthesis. nih.gov
Pharmacophore Selection and Derivatization for this compound
The rational design of this compound begins with the careful selection of two distinct pharmacophores, each responsible for binding to one of the constituent receptors in the target heteromer. For the 5-HT2A-mGlu2 complex, the chosen pharmacophores are derived from well-characterized parent compounds: a potent and selective 5-HT2A receptor antagonist, MDL-100907, and a positive allosteric modulator (PAM) of the mGlu2 receptor, JNJ-42491293. nih.gov
The selection of these specific pharmacophores is based on their high affinity and selectivity for their respective targets. MDL-100907 is a well-established antagonist for the 5-HT2A receptor, ensuring that one part of the bivalent ligand will effectively occupy this binding site. tocris.com JNJ-42491293, as a PAM, modulates the function of the mGlu2 receptor in the presence of its endogenous ligand, glutamate, offering a nuanced way to interact with the second receptor in the complex. nih.gov
Once the core pharmacophores are selected, the next critical step is derivatization. This process involves chemically modifying the parent compounds to introduce a linker attachment point without significantly compromising their binding affinity or intrinsic activity. For research purposes, this derivatization is a crucial step that enables the connection of the two pharmacophores and the potential future addition of reporter tags.
In the case of the MDL-100907 moiety, research has focused on identifying a suitable position for tethering. Structure-activity relationship (SAR) studies have been conducted by synthesizing analogues of MDL-100907 with modifications at various positions. nih.govnih.gov For instance, variations have been made to the methoxy (B1213986) groups on the catechol ring and the fluoro group on the phenethyl moiety. nih.gov These studies have led to the identification of a benign location for linker attachment that preserves the antagonist properties at the 5-HT2A receptor. nih.gov
A key derivatization strategy involves introducing functional groups that are amenable to bioorthogonal conjugation reactions, such as "click chemistry." Researchers have synthesized versions of MDL-100907 that incorporate tethers ending in azide or alkyne functionalities. nih.gov These chemical handles provide a versatile platform for linking the MDL-100907 analogue to the JNJ-42491293 pharmacophore, which would be similarly derivatized. This modular approach allows for the synthesis of a series of heterobivalent ligands with varying linker lengths and compositions to explore the optimal spatial orientation for simultaneous binding to the 5-HT2A-mGlu2 heteromer. nih.gov
| Parent Compound | Receptor Target | Pharmacological Action | Derivatization Strategy |
| MDL-100907 | 5-HT2A | Antagonist | Introduction of azide or alkyne tethers for linker attachment. nih.gov |
| JNJ-42491293 | mGlu2 | Positive Allosteric Modulator (PAM) | Modification to incorporate a complementary functional group for conjugation. |
Incorporation of Reporter Tags and Imaging Moieties for Research Studies
To visualize and quantify the binding of this compound to the 5-HT2A-mGlu2 receptor complex in research settings, the incorporation of reporter tags or imaging moieties is essential. These tagged ligands are invaluable tools for a range of applications, from in vitro fluorescence microscopy to in vivo positron emission tomography (PET) imaging.
The derivatization strategies discussed in the previous section are foundational for this purpose. The presence of chemical handles like azides or alkynes on the MDL-100907 pharmacophore allows for its conjugation not only to the other ligand but also to various reporter molecules. nih.gov
Fluorescent Labeling: For cellular imaging studies, a fluorescent dye can be attached to the heterobivalent construct. This is typically achieved by reacting an azide- or alkyne-modified ligand with a fluorophore that has a complementary reactive group. The resulting fluorescently-labeled this compound can be used to study the localization and dynamics of the 5-HT2A-mGlu2 heteromer on the cell surface and within intracellular compartments using techniques like confocal microscopy and Förster resonance energy transfer (FRET). While specific fluorescently-tagged versions of the 5-HT2A-mGlu2 heterobivalent ligand are still in development, the synthesis of functionalizable M-100907 derivatives is a critical first step toward this goal. nih.gov
Radiolabeling for PET Imaging: For in vivo studies in animal models and potentially in humans, radiolabeling the heterobivalent ligand allows for non-invasive imaging of the receptor complex in the brain using PET. This requires the incorporation of a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the ligand's structure.
The feasibility of this approach is supported by the successful development of PET radioligands for both parent pharmacophores. For instance, precursors of MDL-100907 have been synthesized for the purpose of creating [¹¹C]-labeled PET ligands. nih.gov More directly, a radiolabeled version of the mGlu2 PAM, [¹¹C]JNJ-42491293, has been synthesized and evaluated as a PET ligand for imaging mGlu2 receptors. patsnap.comclinicaltrials.gov While initial studies in primates and humans suggested that [¹¹C]JNJ-42491293 may have some non-specific binding, the development of other radiolabeled mGlu2 PAMs, such as [¹⁸F]mG2P026, demonstrates the ongoing progress in this area. patsnap.combiorxiv.org
The synthesis of a radiolabeled this compound would involve incorporating a radionuclide onto one of the pharmacophores before or after its conjugation to the other. The resulting PET tracer would enable researchers to map the distribution and density of the 5-HT2A-mGlu2 heteromer in the living brain, providing invaluable insights into its role in neuropsychiatric disorders.
| Imaging Modality | Reporter Tag Type | Parent Compound Application | Purpose of Tagged this compound |
| Fluorescence Microscopy | Organic Fluorophore | M-100907 analogues synthesized with handles for fluorophore attachment. nih.gov | Cellular localization and trafficking studies of the 5-HT2A-mGlu2 heteromer. |
| Positron Emission Tomography (PET) | Radioisotope (e.g., ¹¹C, ¹⁸F) | [¹¹C]JNJ-42491293 developed as a PET ligand for mGlu2 receptors. patsnap.comclinicaltrials.gov | In vivo mapping of 5-HT2A-mGlu2 heteromer distribution and density in the brain. |
Mechanisms of Action and Receptor Interactions of Heterobivalent Ligand 1
Simultaneous Binding to Cognate Receptors
A primary mechanism of action for Heterobivalent Ligand-1 is its ability to simultaneously engage its two cognate receptors on the cell surface. This bivalent binding results in a significant increase in avidity, which is the accumulated strength of multiple affinities. This enhanced binding avidity is a hallmark of multivalent interactions and provides a basis for the increased potency and selectivity of these ligands.
This compound is specifically designed to bridge two different receptors, thereby engaging receptor heterodimers. In experimental models using cells engineered to co-express both human MC4R and CCK2R, these ligands have demonstrated the ability to non-covalently cross-link these two distinct GPCRs. The simultaneous binding to both receptors in a heterodimeric complex is crucial for the enhanced binding affinity observed.
While the primary target of a heterobivalent ligand is a heterodimer, the possibility of engaging homodimers exists. For instance, if two MC4R or two CCK2R receptors are in close enough proximity, the respective pharmacophore of the heterobivalent ligand could potentially bind to one of the receptors in the homodimer. However, the synergistic increase in binding affinity is most pronounced when the ligand bridges one MC4R and one CCK2R. The design of bivalent ligands, including the length and flexibility of the linker, is a critical factor in facilitating the simultaneous interaction with both binding pockets within a receptor dimer.
The dual-receptor targeting strategy of this compound allows for the selective targeting of cell populations that co-express both MC4R and CCK2R. This provides a significant advantage in specificity over monovalent ligands, which would target any cell expressing the respective receptor. By requiring the presence of both receptors for high-avidity binding, heterobivalent ligands can distinguish between cells expressing both receptors, only one of the receptors, or neither.
This principle has been demonstrated in vitro and in vivo, where heterobivalent ligands showed significantly higher binding and retention in cells and tumors co-expressing both target receptors compared to those expressing only one. This ability to target specific receptor combinations opens up new possibilities for developing highly selective therapeutics and diagnostic agents that can differentiate between healthy and diseased tissues based on their unique receptor expression profiles.
| Ligand Type | Target Receptors | Binding Mode | Key Outcome |
| Monovalent | Single Receptor | Monovalent Interaction | Standard Affinity and Selectivity |
| Homobivalent | Two Identical Receptors | Bivalent Interaction (Homodimer) | Increased Avidity |
| Heterobivalent | Two Different Receptors | Bivalent Interaction (Heterodimer) | High Avidity and Enhanced Target Selectivity |
Receptor Cross-linking and Clustering Induced by this compound
A fundamental consequence of the simultaneous binding of this compound to its two target receptors is the induction of receptor cross-linking. By physically bridging MC4R and CCK2R, the ligand brings these two receptors into close proximity, effectively creating a ligand-induced receptor cluster. This cross-linking is a key element of the enhanced avidity, as the binding of one pharmacophore increases the local concentration of the second pharmacophore near its target receptor, facilitating the second binding event.
The ability of a multivalent ligand to induce receptor clustering can have significant downstream functional consequences. Receptor clustering can initiate or modulate intracellular signaling pathways that are distinct from those activated by the binding of a monovalent ligand to a single receptor. The architecture of the heterobivalent ligand, including the length and rigidity of the linker connecting the two pharmacophores, plays a crucial role in its ability to effectively cross-link receptors and mediate these effects. Modeling data has suggested that a linker length of 20–50 Å is optimal for the simultaneous binding to two different GPCRs.
Modulation of Receptor Signaling Pathways
Both MC4R and CCK2R are known to couple to various G protein subtypes to initiate downstream signaling cascades. The MC4R primarily signals through the Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). nih.gov However, it has also been shown to couple to other G proteins, such as Gq/11, which activates the phospholipase C pathway. nih.gov The CCK2R is predominantly coupled to the Gq/11 protein, leading to an increase in intracellular calcium.
The cross-linking of MC4R and CCK2R by this compound could lead to a novel signaling profile that is different from the simple additive effects of stimulating each receptor individually with monovalent agonists. The formation of the heterodimeric complex may alter the conformation of the receptors, thereby influencing their G protein coupling preference and the subsequent downstream signaling events. For example, the proximity of the two receptors could facilitate novel interactions between their associated G proteins or other signaling effectors.
The concept of biased agonism, or functional selectivity, describes the ability of a ligand to stabilize a specific receptor conformation that preferentially activates one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways). nih.gov This phenomenon offers the potential to develop drugs with improved therapeutic profiles by selectively activating beneficial signaling pathways while avoiding those that lead to adverse effects. nih.gov
While the concept of biased agonism has been extensively studied for monovalent ligands, it is also highly relevant to heterobivalent ligands. This compound could exhibit biased agonism through several mechanisms:
Stabilization of a unique heterodimer conformation: The simultaneous binding of the ligand to both MC4R and CCK2R may induce a unique conformational state in the receptor heterodimer that is different from the conformations induced by monovalent agonists on the individual receptors. This unique conformation could have a biased preference for certain G proteins or for β-arrestin recruitment.
Altered signaling cascade: The cross-linking of the two receptors could lead to a signaling output that is inherently biased. For instance, the combined signaling from a Gs-coupled receptor and a Gq-coupled receptor within a single complex could result in a synergistic or antagonistic effect on certain downstream pathways, leading to a functionally selective response.
Further research is required to fully elucidate the specific signaling bias of this compound and to determine whether it preferentially activates certain G protein subtypes or the β-arrestin pathway. The potential for heterobivalent ligands to act as biased agonists represents an exciting frontier in drug discovery, offering the possibility of fine-tuning cellular responses by targeting specific receptor combinations.
Impact on Downstream Intracellular Transducers
Upon binding to its target receptors on the cell surface, this compound initiates a cascade of intracellular events known as signal transduction. khanacademy.orgpressbooks.pub This process transmits the signal from the exterior to the interior of the cell, leading to a specific cellular response. pressbooks.pub The activation of the receptor's intracellular components triggers a signaling pathway, where second messengers, enzymes, and other proteins are sequentially activated. khanacademy.orgpressbooks.pub
The binding of a ligand to a G protein-coupled receptor (GPCR), for example, can activate the associated G protein, which then may modulate the activity of other effector proteins like phospholipases or ion channels. wikipedia.org This often leads to the generation of second messengers. wikipedia.org A prevalent signaling pathway involves the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) by the enzyme phospholipase C. nih.gov This reaction yields two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol. nih.gov
IP3 can diffuse through the cytoplasm to the endoplasmic reticulum, where it binds to IP3-receptors, causing the release of stored calcium ions (Ca2+) into the cytosol. nih.gov Diacylglycerol remains in the plasma membrane and activates members of the protein kinase C (PKC) family. nih.gov Together, the elevation in intracellular Ca2+ and the activation of PKC can phosphorylate a multitude of downstream target proteins, including transcription factors that regulate gene expression. nih.govnih.gov By simultaneously engaging two distinct receptor sites, a heterobivalent ligand has the potential to induce a unique, amplified, or sustained downstream signaling profile compared to its individual monovalent components.
Influence on Ligand-Receptor Binding Kinetics
Reduced Dissociation Rates and Enhanced Residence Time
A key characteristic of this compound is its significantly slower rate of dissociation from its target receptor complex compared to its constituent monovalent ligands. acs.org Research on a specific heterobivalent ligand, constructed by linking a μ-conotoxin KIIIA analogue with a huwentoxin-IV analogue, demonstrated a greatly reduced dissociation rate at the human voltage-gated sodium channel NaV1.4. nih.gov After a 25-minute washout period, less than 5% of the current recovered, whereas the monovalent components showed 40–55% recovery in the same timeframe. nih.gov
This reduced dissociation is attributed to a "rebinding" phenomenon. researchgate.net When one of the two pharmacophores within the ligand detaches from its binding site, the other remains bound, keeping the dissociated portion in "forced proximity" to its receptor. researchgate.netnih.gov This high local concentration dramatically increases the probability that the pharmacophore will rebind to its site before the entire ligand diffuses away from the receptor complex. researchgate.net
This slow dissociation translates directly to an enhanced residence time at the target, which is the average duration the ligand remains bound to its receptor. researchgate.netnih.gov A longer residence time can lead to a more sustained therapeutic effect. nih.gov
Table 1: Dissociation Kinetics of a Heterobivalent Ligand and its Components at hNaV1.4
Data derived from studies on a heterobivalent ligand targeting voltage-gated sodium channels. nih.gov
Altered Association Rates
The association rate describes how quickly a ligand binds to its receptor. wikipedia.org Theoretically, the binding of the first pharmacophore of a heterobivalent ligand can increase the effective local concentration of the second pharmacophore near its binding site, which is expected to boost its association rate and facilitate the formation of the fully bound complex. researchgate.net
However, experimental results show that this is not always the case. In studies of the aforementioned heterobivalent ligand targeting the hNaV1.4 channel, researchers observed no significant bivalent effect on the association rate. nih.gov The heterobivalent constructs had association rates that were similar to one of the monovalent ligands (AzK-KIIIA) but faster than the other (S-m3-HwTx-IV). nih.gov This indicates that factors such as the size, flexibility of the linker, and specific orientation of the pharmacophores can influence the association kinetics in complex ways, sometimes counteracting the theoretical benefits of proximity. nih.gov
Table 2: Association Kinetics of a Heterobivalent Ligand and its Components at hNaV1.4
Data derived from studies on a heterobivalent ligand targeting voltage-gated sodium channels. nih.gov
Research Applications and Paradigms of Heterobivalent Ligand 1
Probes for Investigating Receptor Biology
The unique architecture of Heterobivalent ligand-1 allows for the exploration of complex biological phenomena that are often inaccessible with traditional pharmacological tools. By bridging two receptor targets, these ligands can provide insights into the spatial arrangement and functional interplay of membrane proteins.
Study of GPCR Oligomerization and Heteromerization
G protein-coupled receptors (GPCRs) can exist as monomers, homodimers, or heterodimers (oligomers), which can influence their signaling properties. Heterobivalent ligands are instrumental in studying these interactions. By designing a ligand with pharmacophores for two different GPCRs, it is possible to probe the existence and functional consequences of receptor heteromerization.
Research has shown that bivalent ligands can modulate the conformational preferences and allosteric communication within a GPCR oligomer. nih.gov For instance, a heterobivalent ligand designed to target a GPCR dimer can impact the interactions between the pharmacophore groups and the ligand-binding residues, thereby altering the allosteric communication network within the receptor complex. nih.gov This modulation can also strengthen the interaction between the receptor and its associated G protein. nih.gov The development of such ligands has become a focus of intensive research to understand and modulate GPCR oligomers in various physiological and pathological contexts. nih.gov
Exploration of Voltage-Gated Ion Channel Function
Voltage-gated ion channels are crucial for the generation and propagation of action potentials in excitable cells. nih.gov Heterobivalent ligands have been designed to target two different sites on these channels, leading to enhanced potency and altered binding kinetics. nih.govresearchgate.net This approach provides a powerful tool to investigate the structure-function relationship of these complex membrane proteins.
A notable example is the development of a heterobivalent ligand targeting two distinct binding sites on voltage-gated sodium (NaV) channels. nih.gov This was achieved by conjugating µ-conotoxin KIIIA, a pore blocker, with an analogue of huwentoxin-IV, a gating modifier. nih.gov The resulting heterobivalent ligand with an optimal linker length exhibited a significantly slower dissociation rate and a 4- to 24-fold increase in potency for the human NaV1.4 channel compared to the individual monovalent peptides. nih.govresearchgate.net This research highlights the potential of heterobivalent ligand design to create pharmacological probes for exploring NaV channel function with enhanced properties. nih.gov
Characterization of Receptor-Ligand Binding Landscapes
The interaction between a ligand and its receptor is not a simple lock-and-key mechanism but rather a dynamic process involving multiple conformational states and energy barriers, often described as a "binding landscape". nih.gov Heterobivalent ligands, by virtue of their ability to engage two binding sites, can provide unique insights into this landscape. The requirement for simultaneous binding imposes conformational constraints that can be used to map the spatial relationship between the two sites.
The binding of a heterobivalent ligand is a multi-step process that can influence the ligand's residence time on the target. researchgate.net Simplified models of heterobivalent ligand binding can be used to understand the factors that affect their target residence time. researchgate.net These models can help in the rational design of ligands with desired kinetic properties. researchgate.net By systematically varying the linker length and composition of heterobivalent ligands, researchers can probe the energetic favorability of different bound conformations and gain a more detailed understanding of the receptor-ligand binding landscape. nih.gov
Cell-Type Specific Targeting in Preclinical Models
A significant application of heterobivalent ligands is in achieving cell-type specific targeting. By selecting two receptor targets that are co-expressed on a specific cell population, it is possible to design a ligand that binds with high avidity and selectivity to those cells, while showing minimal interaction with cells expressing only one of the receptors.
Targeting Pancreatic β-Cells
Pancreatic β-cells play a central role in glucose homeostasis, and their dysfunction is a hallmark of diabetes. The development of probes that can specifically target these cells is of great interest for both imaging and therapeutic applications. Heterobivalent ligands have been successfully employed for this purpose.
One strategy involves targeting the glucagon-like peptide-1 receptor (GLP-1R) and the sulfonylurea receptor 1 (SUR1), both of which are expressed on pancreatic β-cells. nih.govnih.gov A heterobivalent ligand composed of GLP-1 and glibenclamide (a SUR1 ligand) was synthesized and shown to cross-link these two receptors. nih.gov This bivalent ligand exhibited an approximately three- to five-fold higher affinity for β-cells compared to monomeric GLP-1. nih.govnih.gov This enhanced affinity was dependent on the interaction with both receptors, demonstrating the potential of this approach for specific β-cell targeting. nih.govnih.gov Another approach utilized a heterobivalent ligand containing GLP-1 and yohimbine, which also showed specific targeting of pancreatic β-cells in vivo. mdpi.com
| Heterobivalent Ligand | Target Receptors | Target Cell Type | Key Finding |
| GLP-1/Glibenclamide | GLP-1R and SUR1 | Pancreatic β-cells | ~3-5-fold higher binding affinity compared to monomeric GLP-1. nih.govnih.gov |
| GLP-1/Yohimbine | GLP-1R and ADRα2 | Pancreatic β-cells | Demonstrated specific in vivo targeting of β-cells. mdpi.com |
Selective Engagement of Tumor Cell Populations (e.g., breast cancer, nasopharyngeal carcinoma, melanoma)
The "receptor combination approach" using heterobivalent ligands offers a promising strategy for targeting cancer cells, which often overexpress specific combinations of cell-surface receptors. nih.gov By targeting two receptors simultaneously, it is possible to achieve higher specificity for tumor cells compared to normal tissues that may express only one of the target receptors. nih.gov
While specific research on a compound named "this compound" for breast cancer and nasopharyngeal carcinoma is not prominently available in the reviewed literature, the principle of using heterobivalent ligands for cancer targeting is well-established. For instance, heterobivalent ligands have been constructed using analogues of the melanocortin peptide ligand ([Nle4, DPhe7]-α-MSH) and the cholecystokinin (B1591339) peptide ligand (CCK-8). nih.gov These ligands were designed to target cells co-expressing the human Melanocortin-4 receptor (MC4R) and the Cholecystokinin-2 receptor (CCK2R). nih.gov Such ligands exhibited up to a 24-fold enhancement in binding affinity to cells expressing both receptors compared to cells with only one of the receptors. nih.gov This approach has been validated in vivo, where a heterobivalent ligand containing MSH and CCK pharmacophores showed significantly higher retention in tumors expressing both receptors compared to tumors expressing only one. fiercebiotech.com Given that melanocortin receptors are often overexpressed in melanoma, this strategy holds particular relevance for this cancer type.
The application of this technology to other cancers like breast cancer and nasopharyngeal carcinoma would depend on the identification of suitable pairs of co-expressed receptors on the surface of these tumor cells.
| Heterobivalent Ligand Example | Target Receptors | Potential Cancer Application | Key Finding |
| MSH/CCK Analogue | MC4R and CCK2R | Melanoma and other cancers | Up to 24-fold increased binding affinity to dual-expressing cells. nih.gov |
| MSH/CCK Analogue | MSH and CCK receptors | In vivo tumor models | Up to 12-fold higher specificity for dual-receptor tumors in vivo. fiercebiotech.com |
Discrimination of Target Cells from Control Cells in Heterogeneous Environments
Heterobivalent ligands represent a significant advancement in the selective targeting of specific cell populations within a complex biological milieu. Their unique architecture, which allows for simultaneous binding to two different cell surface receptors, provides a powerful mechanism for distinguishing target cells that co-express both receptors from control cells that may express only one or neither. This enhanced specificity is crucial in therapeutic and diagnostic applications where minimizing off-target effects is paramount.
Research has demonstrated that heterobivalent ligands can exhibit substantially higher binding avidity for target cells compared to their monovalent counterparts. This avidity gain is not merely an additive effect of the two individual binding events but a synergistic enhancement that results from the bivalent interaction. This principle has been effectively demonstrated in preclinical cancer models. For instance, a study investigating a heteromultivalent ligand (htMVL) targeting both melanocortin (MSH) and cholecystokinin (CCK) receptors showed significantly higher retention in tumors expressing both receptors compared to those expressing only one. nih.govnih.gov Ex vivo analysis of these tumors revealed that the europium-labeled htMVL had up to 12-fold higher specificity for the dual-receptor expressing cells. nih.govnih.gov
This ability to discriminate between cell populations based on their unique receptor expression profiles is a key advantage of heterobivalent ligands. In a heterogeneous environment containing a mixture of target and control cells, a carefully designed heterobivalent ligand will preferentially accumulate on or in the target cells. This leads to a higher signal-to-noise ratio in imaging applications and more precise delivery of therapeutic payloads. Studies have shown that this enhanced binding affinity can be significant, with some heterobivalent ligands exhibiting up to a 24-fold increase in binding affinity for cells expressing both target receptors compared to cells with only one. acs.orgnih.gov
The table below summarizes the enhanced binding affinity and specificity of a heterobivalent ligand targeting cells co-expressing two distinct G-protein coupled receptors (GPCRs).
| Cell Type | Receptor Expression | Ligand Binding Affinity (Relative Enhancement) | Specificity for Dual-Receptor Cells |
| Target Cells | Receptor A and Receptor B | Up to 24-fold increase | High |
| Control Cells | Receptor A only | Baseline | Low |
| Control Cells | Receptor B only | Baseline | Low |
This data is based on findings from studies on heterobivalent ligands targeting dual GPCR-expressing cells. acs.orgnih.gov
Development of Advanced Research Tools for Molecular Imaging
The unique targeting capabilities of heterobivalent ligands have spurred the development of novel molecular imaging agents for preclinical and potentially clinical applications. By conjugating these ligands to imaging moieties such as radionuclides or fluorophores, researchers can visualize and quantify the presence and location of target cell populations in vivo and in vitro with high precision.
Radiolabeled this compound for Preclinical PET/SPECT Imaging
The use of radiolabeled heterobivalent ligands in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) is a promising area of research for non-invasive imaging. nih.gov These techniques allow for the sensitive and quantitative whole-body imaging of biological processes at the molecular level. Heterobivalent ligands can be labeled with a variety of radionuclides, and the choice of isotope depends on the specific imaging modality and the pharmacokinetic properties of the ligand.
A preclinical study on a heterobivalent molecule targeting both Fibroblast Activation Protein (FAP) and Somatostatin Receptor 2 (SSTR2), radiolabeled with Gallium-68 (⁶⁸Ga), demonstrated the potential of this approach. The ⁶⁸Ga-labeled heterobivalent tracer showed significantly higher tumor uptake in xenograft models that expressed both FAP and SSTR2 compared to its corresponding monospecific tracers. snmjournals.org This enhanced accumulation in dual-receptor expressing tumors highlights the advantage of the heterobivalent design for improving tumor visualization. snmjournals.orgmdpi.com
The following table presents a summary of the preclinical PET imaging results for the ⁶⁸Ga-labeled FAP-SSTR2 heterobivalent molecule.
| Imaging Agent | Target(s) | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio |
| ⁶⁸Ga-Heterobivalent Ligand | FAP and SSTR2 | 6.20 ± 0.53 | 16.6 ± 1.50 |
| ⁶⁸Ga-Monospecific FAP Ligand | FAP | 3.26 ± 0.53 | Lower than heterobivalent |
| ⁶⁸Ga-Monospecific SSTR2 Ligand | SSTR2 | 1.62 ± 0.23 | Lower than heterobivalent |
%ID/g = percentage of injected dose per gram of tissue. Data is illustrative of findings from preclinical studies. frontiersin.org
Fluorescently Labeled this compound for Microscopic Studies
In addition to radionuclide-based imaging, heterobivalent ligands can be labeled with fluorescent dyes for high-resolution microscopic studies. This allows for the direct visualization of ligand binding to specific cell populations in vitro, providing valuable insights into receptor distribution and cellular targeting. Fluorescently labeled heterobivalent ligands are powerful tools for validating the binding specificity and mechanism of action of these molecules before moving into more complex in vivo models.
Studies have utilized fluorescently labeled heteromultivalent ligands to visually confirm their enhanced avidity and specificity for target cells. nih.gov For instance, a heterobivalent ligand designed to target cells co-expressing melanocortin and cholecystokinin receptors was labeled with a fluorescent tag. nih.govresearchgate.net Microscopic imaging demonstrated that the labeled ligand bound with high avidity to cells expressing both receptors, while showing significantly less binding to cells expressing only one of the receptors. nih.gov This direct visualization provides compelling evidence for the receptor combination approach in achieving selective cell targeting. acs.orgnih.gov
Investigational Approaches in Allergic Reaction Research (e.g., IgE Clustering Inhibition)
Heterobivalent ligands are being explored as a novel therapeutic strategy for allergic reactions by inhibiting the clustering of immunoglobulin E (IgE) antibodies on the surface of mast cells and basophils. The cross-linking of IgE by allergens is the initial trigger for the degranulation of these cells and the release of histamine (B1213489) and other inflammatory mediators that cause allergic symptoms.
A specially designed heterobivalent inhibitor (HBI) can prevent this crucial step. nih.gov This type of ligand is engineered to simultaneously bind to two distinct sites on the Fab domain of an IgE molecule: the antigen-binding site and a nearby "unconventional nucleotide binding site". nih.govusda.gov By occupying both of these sites, the HBI competitively inhibits the binding of the allergen to IgE, thereby preventing the IgE clustering necessary for mast cell activation. nih.govresearchgate.net
Research has shown that this bivalent binding strategy significantly enhances the avidity of the inhibitor for the target IgE. One study reported that a heterobivalent ligand exhibited over a 100-fold enhancement in both avidity for IgE and in the inhibition of allergen binding compared to its monovalent hapten counterpart. nih.gov In cellular assays, this heterobivalent inhibitor effectively prevented mast cell degranulation, a key event in the allergic cascade. nih.gov
The table below summarizes the comparative efficacy of a heterobivalent ligand versus a monovalent hapten in inhibiting allergen-IgE interactions.
| Compound | Avidity for IgE (Kd) | Inhibition of Allergen Binding (IC50) | Mast Cell Degranulation Inhibition (IC50) |
| This compound | 0.33 µM | 0.45 µM | 15 µM |
| Monovalent Hapten | 41 µM | 55.4 µM | No inhibition detected |
Kd = dissociation constant; IC50 = half maximal inhibitory concentration. Data from a study on a heterobivalent ligand designed to inhibit IgE clustering. nih.gov
This innovative approach offers the potential for a highly selective and targeted therapy for allergies. By specifically preventing the initial event in the allergic cascade, heterobivalent inhibitors could provide a more precise and effective treatment compared to current therapies that primarily manage symptoms. nih.gov
Methodologies for Studying Heterobivalent Ligand 1 Binding and Function
Radioligand Binding Assays
Radioligand binding assays are a cornerstone in pharmacology for quantifying the interaction between a ligand and a receptor. giffordbioscience.com These assays utilize a radiolabeled form of a ligand to measure its binding to a target receptor. nih.gov They are considered a gold standard due to their high sensitivity and robustness. giffordbioscience.com
Saturation binding assays are performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of Heterobivalent Ligand-1. giffordbioscience.comresearchgate.net In these experiments, a fixed amount of receptor preparation is incubated with increasing concentrations of a radiolabeled form of this compound until equilibrium is reached. nih.gov The amount of bound radioligand is then measured.
The data are typically plotted with the bound radioligand concentration as a function of the free radioligand concentration. nih.gov The resulting hyperbolic curve can be analyzed using non-linear regression to determine the Bmax, which represents the total number of binding sites, and the Kd, which is the concentration of ligand required to occupy 50% of the receptors at equilibrium and is an inverse measure of binding affinity. nih.govnih.gov
Table 1: Representative Saturation Binding Data for [³H]-Heterobivalent Ligand-1
| [³H]-Heterobivalent Ligand-1 (nM) | Total Binding (cpm) | Non-specific Binding (cpm) | Specific Binding (cpm) |
| 0.1 | 1500 | 150 | 1350 |
| 0.5 | 6500 | 750 | 5750 |
| 1.0 | 11000 | 1500 | 9500 |
| 2.5 | 20000 | 3750 | 16250 |
| 5.0 | 28000 | 7500 | 20500 |
| 10.0 | 35000 | 15000 | 20000 |
| 20.0 | 38000 | 30000 | 8000 |
This table presents hypothetical data illustrating a typical saturation binding experiment. The specific binding is calculated by subtracting the non-specific binding from the total binding.
Competitive binding assays are utilized to determine the affinity of an unlabeled ligand, in this case, this compound, by measuring its ability to compete with a radioligand for binding to the target receptor. nih.gov In these experiments, a fixed concentration of radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled this compound. giffordbioscience.com
As the concentration of this compound increases, it displaces the radioligand from the receptor, leading to a decrease in the measured radioactivity. The data are plotted as the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. giffordbioscience.com The equilibrium dissociation constant (Ki) of this compound can then be calculated from the IC50 value using the Cheng-Prusoff equation. nih.gov
Table 2: Representative Competitive Binding Data for this compound
| Log [this compound] (M) | % Specific Binding |
| -10 | 98.5 |
| -9.5 | 95.2 |
| -9.0 | 80.1 |
| -8.5 | 50.3 |
| -8.0 | 20.5 |
| -7.5 | 5.8 |
| -7.0 | 2.1 |
This table shows representative data from a competitive binding assay. The IC50 value is determined from the concentration at which 50% of the radioligand is displaced.
Biophysical Techniques
Biophysical techniques provide detailed insights into the molecular interactions between this compound and its target. nih.gov These methods can measure binding affinity, kinetics, and thermodynamics, offering a comprehensive understanding of the binding process. vernalis.com
Fluorescence microscopy techniques are powerful tools for visualizing and quantifying the binding of fluorescently labeled this compound to its receptors on the surface of living cells. nih.gov Techniques like single-molecule fluorescence microscopy can provide high spatial and temporal resolution, allowing for the study of individual binding events. nsf.gov Confocal microscopy is also employed to determine the subcellular localization of the ligand-receptor complexes. researchgate.net
Fluorescence Correlation Spectroscopy (FCS) is a specific application that measures fluctuations in fluorescence intensity within a tiny observation volume to determine the concentration and diffusion characteristics of fluorescently labeled molecules. nih.gov By analyzing the autocorrelation of these fluctuations, FCS can provide quantitative information about the binding of this compound to its receptors in specific membrane domains of a single cell. nih.gov
Time-resolved fluorescence energy transfer (TR-FRET) is a robust technology used for binding assays. researchgate.net It relies on the transfer of energy between a donor fluorophore (often a lanthanide) and an acceptor fluorophore when they are in close proximity. This technique can be adapted for both saturation and competition binding assays.
In a time-resolved saturation binding assay with this compound, a terbium-labeled receptor and a fluorescently labeled version of this compound could be used. The binding of the fluorescent ligand to the labeled receptor brings the donor and acceptor into proximity, resulting in a FRET signal that is proportional to the amount of bound ligand.
In a time-resolved competition binding assay, the displacement of a fluorescent tracer from the terbium-labeled receptor by unlabeled this compound would lead to a decrease in the FRET signal. These assays offer a homogeneous format that does not require the separation of bound and free ligand.
Table 3: Representative Time-Resolved Competition Binding Data for this compound
| [this compound] (nM) | TR-FRET Ratio (665 nm / 620 nm) | % Inhibition |
| 0.01 | 0.85 | 2.3 |
| 0.1 | 0.82 | 9.1 |
| 1 | 0.65 | 43.2 |
| 10 | 0.40 | 88.6 |
| 100 | 0.38 | 93.2 |
| 1000 | 0.37 | 95.5 |
This table illustrates hypothetical data from a time-resolved competition binding assay, showing the decrease in the FRET signal with increasing concentrations of this compound.
Label-free dynamic mass redistribution (DMR) assays are a powerful technology for monitoring integrated cellular responses upon receptor activation in real-time. researchgate.net These assays measure changes in the local refractive index at the bottom of a microplate, which are caused by the redistribution of cellular mass that occurs as a consequence of receptor signaling. researchgate.net
When this compound binds to and activates its target receptor on adherent cells, it initiates a cascade of intracellular events that lead to changes in cell morphology, adhesion, and cytoskeletal organization. researchgate.net These changes result in a detectable DMR signal. The kinetic profile of the DMR response can provide a functional fingerprint of the ligand's action, allowing for the characterization of its potency and efficacy without the need for labels. researchgate.net
Table 4: Representative DMR Assay Data for this compound
| Concentration (nM) | Peak DMR Response (pm) |
| 0.1 | 15 |
| 1 | 55 |
| 10 | 180 |
| 100 | 350 |
| 1000 | 360 |
This table presents example data from a DMR assay, showing the dose-dependent increase in the peak response upon stimulation with this compound.
Computational and Structural Biology Approaches
Computational and structural biology methods provide an atomic-level understanding of how this compound interacts with its target receptors. These in silico techniques are crucial for rational drug design and for interpreting the results of experimental assays.
Molecular Dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. For this compound, MD simulations offer insights into the conformational flexibility of the ligand, particularly its linker region, which is critical for its ability to bind to two different receptor sites simultaneously.
In a representative study of a Cy5-labeled heterobivalent ligand (htMVL 1), MD simulations were conducted to assess the ligand's mobility and the spacing between its two pharmacophore motifs. researchgate.net The simulations revealed significant flexibility in the linker, with the distance between the two binding motifs ranging from 30 to 70 Å, with an average distance of approximately 40 Å. researchgate.net This dynamic behavior is crucial as it determines whether the ligand can adopt a conformation suitable for concurrently engaging two separate receptors. Such simulations help in optimizing linker length and composition to achieve the desired biological activity and binding avidity. researchgate.netnih.gov The process involves simulating the ligand in a solvent box, applying force fields to describe interatomic interactions, and solving Newton's equations of motion to track the trajectory of each atom over time. nih.govunibo.itpolimi.it
Molecular modeling, particularly docking, is employed to predict the preferred orientation of this compound when it binds to its receptor targets to form a stable complex. aist.go.jpnih.govspringernature.com This technique involves placing the ligand into the binding site of a receptor and using a scoring function to estimate its binding affinity. aist.go.jp
The process begins with obtaining high-resolution 3D structures of the target receptors, either from experimental methods like X-ray crystallography or through computational homology modeling. springernature.com Docking algorithms then explore various possible binding poses of the ligand within the receptor's active site. nih.govnih.gov These simulations are critical for understanding the specific molecular interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that stabilize the ligand-receptor complex. aist.go.jp For a heterobivalent ligand, modeling can be complex as it must account for the simultaneous docking of two pharmacophores into two distinct binding sites, often on different receptor proteins that may form a dimer. researchgate.net The insights gained from these models are invaluable for structure-based drug design and for interpreting mutagenesis studies. aist.go.jpnih.gov
Functional Assays in In Vitro and Ex Vivo Systems
Following computational analysis, the functional consequences of this compound binding are investigated using a suite of in vitro and ex vivo assays. These experiments are conducted in controlled laboratory environments, using cell lines or isolated tissues, to measure the biological response triggered by the ligand.
Understanding how this compound enters cells is fundamental to evaluating its therapeutic potential. Cellular uptake and internalization studies are designed to quantify the extent and mechanism of its entry into target cells. These studies often utilize fluorescently labeled versions of the ligand to track its journey.
The primary mechanism for the uptake of many nanoparticles and large ligands is endocytosis, a process where the cell membrane engulfs the substance. nih.govnih.govmdpi.com To study this for this compound, cells expressing the target receptors are incubated with the fluorescently labeled ligand. The rate and extent of internalization can be quantified using techniques like flow cytometry or visualized through confocal microscopy. nih.gov To determine the specific endocytic pathway (e.g., clathrin-mediated, caveolae-mediated), researchers can use chemical inhibitors or genetic knockdown of key proteins involved in these pathways and observe the effect on ligand uptake. nih.govmdpi.com For instance, a reduction in uptake after treatment with an inhibitor like phenylarsine (B13959437) oxide would suggest the involvement of endocytosis. nih.gov
Once bound to its target receptors, this compound can initiate a cascade of intracellular signals. Assays that measure these signaling events are crucial for determining whether the ligand acts as an agonist (activator) or antagonist (blocker) and for quantifying its potency and efficacy.
Cyclic AMP (cAMP) Production
Many G protein-coupled receptors (GPCRs), the targets for many heterobivalent ligands, signal through the modulation of cyclic AMP (cAMP) levels. researchgate.net To assess the effect of this compound on this pathway, cells expressing the target receptors are stimulated with the ligand, often in the presence of forskolin (B1673556) (a direct activator of adenylyl cyclase). The resulting changes in intracellular cAMP concentration are then measured, typically using immunoassays like ELISA or reporter gene assays. researchgate.netjohnshopkins.edu For example, an agonist ligand might inhibit forskolin-stimulated cAMP production, and the degree of inhibition would be proportional to the ligand's concentration. researchgate.net Studies on various bivalent ligands have demonstrated their ability to either increase or decrease cAMP production, confirming their functional activity at the target receptors. researchgate.netnih.gov
Calcium (Ca2+) Responses
The table below presents binding affinity data for representative heterobivalent ligands, illustrating the type of data generated in these studies. nih.govnih.gov
| Ligand | Target Receptors | Cell Line | Binding Affinity (Ki or IC50, nM) | Bivalent/Monovalent Enhancement Ratio |
| htMVL 1 | MC4R / CCK2R | Hek293 (Dual Expression) | 1.1 ± 0.1 | ~10-fold |
| htMVL 1 | MC4R only | Hek293 (Single Expression) | 12.0 ± 1.0 | N/A |
| htMVL 1 | CCK2R only | Hek293 (Single Expression) | 10.0 ± 1.0 | N/A |
| DeltII-[PG]15-MSH7 | MC4R / δOR | Hek293 (Dual Expression) | 3.3 ± 1.8 | ~48-fold |
| DeltII-[PG]15-MSH7 | MC4R (δOR blocked) | Hek293 (Dual Expression) | 159.6 ± 46.3 | N/A |
This table is interactive. You can sort the columns by clicking on the headers.
If the receptors targeted by this compound are, or are coupled to, ion channels, patch-clamp electrophysiology is the gold-standard technique for studying its effects. nih.govmoleculardevices.com This method allows for the direct measurement of ion flow through single channels or across the entire cell membrane with high temporal resolution. youtube.comthe-scientist.com
In the whole-cell configuration, a glass micropipette forms a tight seal with the cell membrane, which is then ruptured to allow electrical access to the cell's interior. moleculardevices.com This allows the experimenter to "clamp" the membrane voltage at a specific level and record the currents that flow in response to the application of this compound. youtube.com This can reveal whether the ligand opens or closes specific ion channels, its potency (concentration for half-maximal effect, or IC50), and the kinetics of its action. nih.gov For example, a study on a heterobivalent ligand targeting voltage-gated sodium channels demonstrated a 4- to 24-fold higher potency compared to its monovalent components. nih.gov This powerful technique provides definitive evidence of ion channel modulation and is essential for characterizing ligands that target the nervous or cardiovascular systems. nih.govmoleculardevices.com
The table below shows potency data for a heterobivalent ligand targeting sodium channels, as determined by electrophysiology. nih.gov
| Ligand | Target Channel | Potency (IC50, nM) | Fold Increase in Potency (vs. Monovalent) |
| [m3-HwTx-IV]-[PEG80]-[K-KIIIA] | hNaV1.4 | 9 ± 1 | ~4-24 |
| AzK-KIIIA (Monovalent) | hNaV1.4 | 32 ± 3 | N/A |
| S-m3-HwTx-IV (Monovalent) | hNaV1.4 | 211 ± 13 | N/A |
This table is interactive. You can sort the columns by clicking on the headers.
Immunocytochemistry and Receptor Expression Profiling
The efficacy and selectivity of a heterobivalent ligand are fundamentally dependent on the expression and spatial relationship of its target receptors within a given cellular environment. For this compound, which is designed to simultaneously engage two distinct receptor targets (Target Receptor A and Target Receptor B), immunocytochemistry (ICC) and receptor expression profiling are indispensable methodologies. These techniques provide critical data on the presence, distribution, and co-localization of the target receptors, thereby establishing the biological context for the ligand's action. pnas.org
Immunocytochemistry offers a powerful visual method to confirm the presence and subcellular localization of Target Receptor A and Target Receptor B in cultured cells or tissue sections. abcam.com In a typical ICC protocol, cells are fixed to preserve their morphology and antigenic sites. novusbio.comthermofisher.com Subsequently, the cells are permeabilized if the target epitopes are intracellular. novusbio.com Highly specific primary antibodies, one for each receptor, are introduced. These are then detected by fluorophore-conjugated secondary antibodies that bind to the primary antibodies. abcam.com
For studying this compound, dual-labeling immunofluorescence is particularly informative. abcam.com In this approach, primary antibodies from different species (e.g., rabbit anti-Receptor A and mouse anti-Receptor B) are used. They are then visualized with species-specific secondary antibodies conjugated to distinct fluorophores (e.g., Alexa Fluor 488 goat-anti-rabbit, green; and Alexa Fluor 594 goat-anti-mouse, red). thermofisher.com Using confocal microscopy, the spatial distribution of both receptors can be imaged simultaneously. The merging of the images reveals areas of co-localization (appearing as yellow or orange), suggesting that the two receptors are expressed in close proximity within the same cellular microenvironment, a prerequisite for the bivalent ligand's intended mechanism of action.
Receptor expression profiling provides quantitative data on the levels of each target receptor. This can be achieved through various methods. Quantitative analysis of immunocytochemical images can provide a semi-quantitative measure of protein expression by measuring fluorescence intensity. More precise quantification is often achieved using techniques like quantitative real-time polymerase chain reaction (qRT-PCR) to measure the mRNA transcript levels of each receptor gene or by performing Western blotting on cell lysates to quantify receptor protein levels. nih.gov
These profiling studies are crucial for selecting appropriate model systems for in vitro functional assays. For instance, a cell line that endogenously expresses both receptors at physiologically relevant levels would be an ideal model. If such a cell line is not available, researchers may create one by co-transfecting a host cell line (e.g., HEK-293 or CHO cells) with the genes for both Target Receptor A and Target Receptor B. Immunocytochemistry and expression profiling are then used to validate these engineered cell lines.
The table below presents hypothetical data from a receptor expression profiling study in different cell lines, illustrating the type of information critical for interpreting the activity of this compound.
| Cell Line | Target Receptor A Expression (Relative mRNA Levels) | Target Receptor B Expression (Relative mRNA Levels) | Receptor Co-localization (via ICC) |
|---|---|---|---|
| HEK-293 (Wild Type) | 1.0 ± 0.2 | 0.5 ± 0.1 | Not Detected |
| SH-SY5Y (Neuroblastoma) | 15.7 ± 2.1 | 22.4 ± 3.5 | High |
| U-87 MG (Glioblastoma) | 3.2 ± 0.5 | 18.9 ± 2.8 | Moderate |
| CHO-K1 (Co-transfected) | 112.5 ± 15.3 | 98.7 ± 12.1 | Very High |
Table 1: Example of Receptor Expression Profiling Data. Relative mRNA levels are normalized to the expression in wild-type HEK-293 cells. Co-localization is determined by the degree of signal overlap in dual-labeling immunofluorescence microscopy.
Advanced Research Directions and Future Perspectives for Heterobivalent Ligand 1
Precision Targeting of Complex Biological Systems
A primary advantage of the heterobivalent approach is the ability to achieve greater precision in targeting specific cells or tissues. This is particularly relevant in complex diseases where multiple pathways are dysregulated or where target expression is not uniform.
Many diseases, including cancer, are characterized by significant heterogeneity in protein expression both within and between tumors. This diversity presents a major challenge for therapies that rely on a single target. Heterobivalent Ligand-1 offers a strategy to overcome this by targeting a combination of cell surface receptors. This approach increases selectivity for cells that co-express both target receptors, while sparing healthy cells that may express only one or the other. researchgate.netnih.gov
Research has demonstrated that this strategy is effective in vivo. In preclinical models using tumors engineered to express different combinations of receptors, heterobivalent ligands showed significantly higher retention in tumors expressing both target receptors compared to those expressing only one. researchgate.netnih.gov This dual-targeting approach can lead to a substantial increase in specificity, with some studies reporting up to a 12-fold higher preference for dual-receptor cells. researchgate.netnih.gov This "receptor combination approach" opens up new possibilities for targeting cells based on a unique surface signature rather than a single overexpressed protein. nih.gov
| Feature | Monovalent Ligand Targeting | This compound Targeting | Key Finding |
| Targeting Strategy | Single receptor | Combination of two distinct receptors | Targets a cellular "signature" |
| Specificity | Dependent on expression level of one receptor | High for cells co-expressing both receptors | Up to 12-fold higher specificity for dual-receptor cells observed in models. researchgate.net |
| Application | Standard therapy | Overcoming therapeutic resistance due to heterogeneous target expression | Highly retained in tumors expressing both receptors in vivo. nih.gov |
The concept underpinning this compound can be logically extended to create even more complex constructs. The progression from bivalency to multivalency involves designing molecules, often termed multi-target-directed ligands (MTDLs), that can engage with three or more targets simultaneously. nih.govresearchgate.net This approach is particularly promising for multifactorial diseases like Alzheimer's disease, where complex pathology involves multiple interacting pathways. nih.govresearchgate.net
By combining several pharmacophores, MTDLs can be designed to modulate a disease network at several key points. mdpi.com This strategy aims to achieve a synergistic therapeutic effect that would be difficult to replicate with a combination of single-target drugs, while also potentially reducing the risk of drug-drug interactions. mdpi.com The design of these next-generation ligands requires a deep understanding of the disease biology to select the optimal combination of targets for modulation.
Elucidating Exact Mechanistic Aspects of this compound Binding
A key feature of heterobivalent ligands is their ability to bind to their targets with significantly higher affinity (also known as avidity) than their constituent monovalent parts. researchgate.net This enhancement is not merely an additive effect; it arises from unique mechanistic principles that are a subject of ongoing research.
Future research will focus on a more granular understanding of this process. This includes studying the role of the linker connecting the two pharmacophores—its length, flexibility, and chemical composition—in optimizing binding kinetics. nih.govnih.gov Furthermore, investigating how mechanical forces, such as tension and shear stress within a physiological environment, affect the binding and unbinding of each pharmacophore will provide a more complete picture of the ligand's mechanism of action in vivo. mdpi.com
| Parameter | Monovalent Ligands | This compound | Mechanistic Rationale |
| Binding Affinity (Potency) | Standard | 4- to 24-fold higher potency observed in some systems. nih.govacs.org | Synergistic binding and avidity effects. researchgate.net |
| Dissociation Rate | Standard | Significantly slower | Rebinding of one pharmacophore is favored while the other remains bound. researchgate.netnih.gov |
| Dependence on Linker | N/A | Binding effects are highly dependent on linker length and flexibility. nih.gov | The linker must optimally position the second pharmacophore for binding. |
Expanding the Pharmacological Toolbox for Basic and Translational Research
Beyond its therapeutic potential, this compound serves as a sophisticated molecular probe to investigate complex biological systems. By simultaneously engaging two different targets, it allows researchers to study the spatial relationships and functional interplay between receptors on a cell's surface. nih.govacs.org
These ligands can be used to explore the existence and functional consequences of receptor heterodimers or receptor "neighborhoods" where different signaling proteins are co-localized. For instance, this compound could be used to stabilize a putative receptor complex, allowing for its isolation and characterization. fau.de The development of a diverse "toolbox" of such ligands, with varying pharmacophores and linkers, provides a powerful means to dissect signaling pathways and validate new multi-target therapeutic hypotheses. nih.govrsc.org This expands the repertoire of available pharmacological tools for both fundamental biology and translational medicine. nih.gov
Integration with Emerging Technologies in Chemical Biology
The future development and application of this compound will be closely intertwined with advances in chemical biology and related fields. The synthesis of these complex molecules often relies on cutting-edge techniques, such as bioorthogonal "click chemistry," which allows for the precise and efficient connection of the two pharmacophore components and the linker. acs.orgchemrxiv.org
Integration with other technologies can unlock new applications. For example:
Chemical Genomics: this compound can be used in chemical genomic screens to identify the functional outcomes of dual-target modulation in various cell models, helping to uncover novel gene and protein functions. nih.gov
Advanced Imaging: By attaching fluorescent dyes or other imaging agents to the linker of this compound, researchers can visualize the co-localization of two different receptors on the cell surface in real-time, providing direct evidence of receptor clustering or heterodimerization. researchgate.net
Synthetic Biology: Engineered cells could be designed to respond only to the simultaneous engagement of two receptors by this compound, creating highly specific biosensors or targeted therapeutic delivery systems. rsc.org
This convergence of sophisticated ligand design with emerging biological technologies will continue to drive innovation, enabling the development of next-generation probes and therapeutics with unprecedented precision and efficacy.
Challenges and Methodological Considerations in Heterobivalent Ligand 1 Research
Methodological Challenges in Differentiating Binding Mechanisms
A primary challenge in the study of Heterobivalent ligand-1 is the precise characterization of its interaction with its target proteins. The compound's dual-pharmacophore nature complicates the distinction between a true bivalent interaction and other complex binding phenomena.
Distinguishing True Bivalency from Other Interaction Modes (e.g., allosteric interactions)
True bivalency occurs when both pharmacophores of this compound simultaneously occupy their respective binding sites. This engagement is expected to produce a significant increase in avidity—the total binding strength—compared to its constituent monovalent ligands. However, experimental observations can be ambiguous and may resemble other modes of interaction, particularly allosteric modulation.
An allosteric modulator binds to a site topographically distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the affinity of the orthosteric ligand. nih.gov A key issue arises when competition binding assays, a standard method for characterizing ligand interactions, produce data that can be interpreted in multiple ways. For instance, allosteric modulators that exhibit negative cooperativity can generate distinctive "partial" competition curves where the radioligand is not fully displaced, even at high concentrations of the competing ligand. nih.gov This pattern is often considered a hallmark of allosteric interactions. nih.gov
Interpretation of "Partial" Competition Binding Data
The interpretation of "partial" or incomplete competition binding curves is a significant methodological hurdle in this compound research. In a classical competitive binding assay, an unlabeled ligand is expected to fully displace a labeled ligand from a single binding site, resulting in a sigmoidal curve that plateaus at 100% and 0% specific binding. However, with this compound, the experimental results are often more complex.
When a monovalent competitor, "Competitor C," which targets only the binding site of "Pharmacophore A," is introduced, it cannot displace the "Pharmacophore B" moiety of this compound. This results in a competition curve that plateaus at a non-zero value, indicating that this compound is still partially bound to its target through Pharmacophore B. This phenomenon of partial competition can inadvertently be interpreted as an allosteric interaction rather than a hallmark of bivalent binding. nih.gov
| Competitor C Concentration (nM) | % Specific Binding of Labeled this compound | Interpretation Notes |
|---|---|---|
| 0.01 | 99.8 | Minimal displacement at low competitor concentration. |
| 0.1 | 98.5 | Displacement of Pharmacophore A begins. |
| 1 | 85.2 | |
| 10 | 58.3 | |
| 100 | 49.5 | Curve begins to plateau well above 0%, indicating partial competition. Pharmacophore B remains bound. |
| 1000 | 48.1 | |
| 10000 | 47.9 |
This interactive table presents simulated data illustrating how the specific binding of a labeled version of this compound responds to increasing concentrations of a competitor that only targets one of its two pharmacophores. The resulting plateau at approximately 48% binding is characteristic of partial competition.
Optimization of Molecular Design Parameters
The efficacy of this compound is critically dependent on its molecular architecture. The linker connecting the two pharmacophores and the intrinsic properties of the pharmacophores themselves must be carefully optimized to achieve the desired biological activity.
Linker Length and Composition for Optimal Avidity
Research on other heterobivalent systems has demonstrated the profound impact of linker length. In one study, a series of heterobivalent ligands were synthesized with polyethylene (B3416737) glycol (PEG) linkers of varying lengths, from 40 to 120 Å. nih.govacs.org The study found that a ligand with an 80 Å linker exhibited the most pronounced bivalent effects, showing a significantly slower dissociation rate and a 4- to 24-fold increase in potency compared to the monovalent components. nih.govacs.org This highlights that there is often an optimal linker length that maximizes the synergistic binding effects. Studies with different bivalent ligands have shown that avidity can be enhanced by 500- to 5000-fold over monovalent binding, with this enhancement being highly dependent on the linker. nih.govnih.govacs.org
| Variant | Linker Length (Å) | Dissociation Constant (Kdavidity, pM) | Avidity Enhancement (vs. Monovalent) |
|---|---|---|---|
| HL1-40 | 40 | 35.5 | 450x |
| HL1-60 | 60 | 10.2 | 1568x |
| HL1-80 | 80 | 3.1 | 5161x |
| HL1-100 | 100 | 8.9 | 1797x |
| HL1-120 | 120 | 21.7 | 737x |
This interactive table shows hypothetical research findings for variants of this compound (HL1) with different linker lengths. The data illustrates a clear optimal length at 80 Å, which provides the lowest dissociation constant and the highest avidity enhancement, calculated against a monovalent Kd of 16 nM. nih.govnih.govacs.org
Reproducibility and Standardization of Research Protocols
The complexities inherent in studying this compound make the reproducibility and standardization of research protocols paramount. The numerous variables that can influence experimental outcomes necessitate rigorous control and detailed documentation to ensure that findings can be reliably compared across different studies and laboratories. swordbio.com
Key areas requiring strict standardization include:
Reagent Quality and Management : The performance of ligand binding assays is critically dependent on the quality and consistency of the reagents used. nih.gov This includes this compound itself, its labeled counterparts, and the target receptors. Procedures must be in place to characterize and manage these critical reagents throughout the lifecycle of the assay to minimize lot-to-lot variability. nih.gov
Assay Conditions : Minor variations in experimental conditions can significantly impact binding interactions. Factors such as buffer composition, pH, ionic strength, and incubation temperature must be precisely controlled and reported. swordbio.comnih.gov
Cellular Systems : When using cell-based assays, the stability of the cell lines expressing the target receptors is crucial. Establishing stable cell lines that co-express multiple receptors can be a significant challenge, and any instability or morphological changes can compromise the reproducibility of the data. nih.gov
Data Analysis : Given the potential for ambiguous results, such as partial competition curves, the methods used for data analysis must be standardized. This includes the use of appropriate curve-fitting models and clear criteria for interpreting the results. swordbio.com
Without robust standardization across these areas, research on this compound is susceptible to generating conflicting or unreliable data, hindering its development and the understanding of its complex pharmacology. tandfonline.com
Limitations of Current In Vitro and In Vivo Models for Comprehensive Evaluation
The evaluation of heterobivalent ligands, which are engineered to simultaneously bind to two different target sites, presents unique challenges that often push the boundaries of conventional in vitro and in vivo models. These models, while foundational to pharmacological research, possess inherent limitations that can complicate the comprehensive assessment of a molecule like "this compound."
In Vitro Model Limitations
In vitro studies, conducted in a controlled environment outside of a living organism, are crucial for initial screening and mechanistic studies. However, they often oversimplify the complex biological milieu in which a drug must ultimately function.
A significant challenge lies in accurately replicating the spatial organization and stoichiometry of target receptors as they exist on a cell surface. The enhanced affinity and avidity of heterobivalent ligands are critically dependent on the proximity and relative orientation of their two targets. nih.govresearchgate.net Simplified cell culture systems may not adequately represent the native cellular architecture, potentially leading to misleading binding affinity and efficacy data.
Furthermore, standard in vitro binding assays may not fully capture the kinetic properties of a heterobivalent ligand, such as its residence time at the target sites. The rebinding of a dissociated pharmacophore to its target can significantly influence the ligand's duration of action, a phenomenon that is difficult to model accurately in simplified systems. researchgate.netnih.gov
| In Vitro Model | Key Limitations for Heterobivalent Ligand Evaluation | Potential Impact on Data Interpretation |
| Cell-Free Assays | Lack of cellular context, including membrane-anchored targets and co-factors. | Inaccurate assessment of binding affinity and cooperativity. |
| Monolayer Cell Cultures | Unphysiological receptor distribution and density; absence of tissue architecture. | Misleading efficacy and potency results; poor prediction of in vivo behavior. |
| Organoid Cultures | While more complex, may still lack the full spectrum of cell types and stromal components present in vivo. | Incomplete understanding of off-target effects and tissue-specific responses. |
In Vivo Model Limitations
In vivo models, typically involving laboratory animals, provide a more integrated physiological system for evaluating a ligand's pharmacokinetics and pharmacodynamics. However, the translation of findings from animal models to human clinical outcomes is not always straightforward.
One of the primary limitations is the potential for species-specific differences in receptor pharmacology. The target receptors for "this compound" in an animal model may differ from their human counterparts in terms of expression levels, distribution, and binding site amino acid sequences. These differences can lead to significant variations in efficacy and toxicity profiles.
Moreover, the complexity of an in vivo system can obscure the precise mechanism of action of a heterobivalent ligand. It can be challenging to distinguish between the effects of engaging one or both targets and to understand how these interactions are influenced by factors such as tissue accessibility, plasma protein binding, and metabolism. The pharmacokinetic profile of a larger, more complex molecule like a heterobivalent ligand can also be difficult to predict from animal studies. nih.govresearchgate.net
| In Vivo Model | Key Limitations for Heterobivalent Ligand Evaluation | Potential Impact on Clinical Translation |
| Rodent Models (Mice, Rats) | Differences in target receptor pharmacology and immune system compared to humans. | Poor prediction of human efficacy and immunogenicity. |
| Non-Human Primate Models | Ethical considerations and high cost; subtle but important physiological differences remain. | May not fully de-risk potential adverse effects in humans. |
| Xenograft Models | Artificial tumor microenvironment; lack of a fully competent immune system. | Inaccurate assessment of anti-tumor efficacy and interactions with the immune system. |
The successful development of "this compound" would necessitate a carefully designed research program that acknowledges and addresses the limitations of current experimental models. An integrated approach, combining data from sophisticated in vitro systems with well-designed in vivo studies in relevant species, will be essential to fully characterize its therapeutic potential.
Q & A
Q. What are the key design considerations for developing heterobivalent ligands targeting receptor heteromers?
Heterobivalent ligands require strategic selection of two pharmacophores (ligand moieties) with high affinity for their respective receptors, connected by a spacer/linker optimized for spatial compatibility. Key steps include:
- Pharmacophore Selection : Prioritize receptors co-expressed in target tissues (e.g., adenosine A2A and dopamine D2 receptors in neurological disorders) .
- Linker Optimization : Use modular synthesis approaches (e.g., PEG or peptide-based linkers) to balance flexibility and rigidity, ensuring simultaneous receptor binding .
- Validation : Employ techniques like calcium mobilization assays (for GPCRs) or radioligand binding studies to confirm dual-target engagement .
Q. How do heterobivalent ligands improve binding affinity and selectivity compared to monovalent ligands?
Heterobivalent ligands exploit synergistic binding effects:
- Affinity Enhancement : Simultaneous binding to two receptors increases avidity. For example, Heterobivalent ligand-1 binds A2AR (KDB1 = 2.1 nM) and D2R (KDB1 = 0.13 nM) with higher potency than monovalent counterparts .
- Selectivity : Targeting receptor heteromers (e.g., PAR1-PAR2 in vascular tissues) reduces off-target effects, as heteromers are often tissue-specific .
- Prolonged Retention : Slower dissociation due to rebinding improves imaging/therapeutic efficacy in tumors .
Q. What experimental methods are critical for validating heterobivalent ligand-receptor interactions?
- In Vitro Binding Assays : Radioligand displacement (e.g., using ³H-labeled antagonists) to measure affinity .
- Functional Studies : Calcium mobilization or cAMP assays to assess antagonism/agonism (e.g., PAR1-PAR2 ligand inhibition of calcium signaling) .
- Imaging Techniques : PET/CT with probes like ⁶⁸Ga-FAPI-RGD to evaluate tumor uptake in preclinical models .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in binding data between in vitro and in vivo models for heterobivalent ligands?
Discrepancies often arise from:
- Serum Stability : Proteolytic degradation in vivo (e.g., heterobivalent probes targeting GRP/NPY1 showed variable stability in human vs. mouse serum) .
- Pharmacokinetics : Optimize linker hydrophilicity to enhance blood circulation (e.g., ⁶⁸Ga-FAPI-LM3’s improved tumor retention via balanced lipophilicity) .
- Tumor Microenvironment : Heterogeneous receptor expression levels require multiplexed immunohistochemistry to validate target co-localization .
Q. What strategies address challenges in validating receptor heteromer formation and functionality?
- Proximity Assays : Use BRET/FRET to confirm receptor co-localization .
- Knockout Models : Compare ligand efficacy in wild-type vs. receptor-deficient cells (e.g., PAR2-negative platelets to study PAR1-PAR2 heteromer selectivity) .
- Structural Modeling : Molecular dynamics simulations to predict optimal linker lengths for dual-receptor engagement .
Q. How can linker length and flexibility be optimized to maximize heterobivalent ligand efficacy?
- Case Studies :
| Linker Type | Target Receptors | Optimal Length | Outcome | Reference |
|---|---|---|---|---|
| PEG-based | PAR1-PAR2 | 20-25 Å | Enhanced calcium inhibition | |
| Peptide-based | FAP-SSTR2 | 15-18 Å | Improved tumor uptake in NPC |
- Methodology :
- Modular Synthesis : One-pot strategies using click chemistry for rapid linker variation .
- SPR Analysis : Surface plasmon resonance to measure binding kinetics with varying linkers .
Q. What are the implications of differential receptor affinity in heterobivalent ligand design?
Asymmetric binding (e.g., A2AR KDB1 = 2.1 nM vs. D2R KDB1 = 0.13 nM ) requires:
- Titration Studies : Adjust molar ratios of pharmacophores during synthesis.
- Dose-Response Analysis : Validate functional outcomes (e.g., cAMP inhibition) at varying ligand concentrations .
- Computational Docking : Predict binding orientation to prioritize high-affinity pharmacophore placement .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on heterobivalent ligand efficacy across cancer types?
- Tumor Heterogeneity : Probe ⁶⁸Ga-FAPI-RGD showed superior uptake in lung/esophageal cancers but variable results in colorectal cancer due to FAP/integrin αvβ3 co-expression levels .
- Receptor Density : Preclinical models may overexpress targets vs. human tumors; use patient-derived xenografts (PDX) for translational validation .
Clinical Translation Considerations
Q. What preclinical data are essential for advancing heterobivalent ligands to clinical trials?
- Toxicity Profiling : Assess immune-related adverse events (e.g., pulmonary toxicity observed in PD-1 inhibitors ).
- Dosimetry Studies : Estimate radiation exposure for radiopharmaceuticals (e.g., ⁶⁸Ga-FAPI-LM3 ).
- Biomarker Correlation : Link target expression (e.g., PD-L1 positivity ) to therapeutic response.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
